methyl 4,7-difluoro-1H-indole-2-carboxylate

Influenza PB2 antiviral bioisostere

This 4,7-difluoro regioisomer offers a distinct electronic and steric profile unmatched by common 5,7- or 4,6-difluoro variants, enabling unique SAR exploration and IP differentiation. As the methyl ester precursor to the 4,7-difluoroindole-2-carboxylic acid core claimed in Janssen/KU Leuven dengue patents, it is a strategic building block for flavivirus drug discovery and freedom-to-operate analysis. Also validated as a fragment hit against MIF (IC50 = 25.2 μM) and applicable to influenza PB2 inhibitor optimization.

Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
Cat. No. B7877828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4,7-difluoro-1H-indole-2-carboxylate
Molecular FormulaC10H7F2NO2
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CC(=C2N1)F)F
InChIInChI=1S/C10H7F2NO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3
InChIKeyCLWATHYRGZYELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,7-Difluoro-1H-Indole-2-Carboxylate: A Strategic Fluorinated Indole Building Block for Antiviral and Kinase-Targeted Discovery


Methyl 4,7-difluoro-1H-indole-2-carboxylate (CAS 1156857-12-3) is a synthetic, difluorinated indole-2-carboxylic acid methyl ester that serves as a versatile chemical intermediate in medicinal chemistry . The indole-2-carboxylate scaffold is a privileged structure in drug discovery, with demonstrated activity against influenza, hepatitis C virus (HCV), and Coxsackie B3 virus, as well as kinases and macrophage migration inhibitory factor (MIF) [1][2][3]. The 4,7-difluoro substitution pattern distinguishes this compound from more commonly studied 5,7- and 4,6-difluoro regioisomers, offering a unique electronic and steric profile that can be exploited for structure–activity relationship (SAR) exploration and intellectual property differentiation in lead optimization programs [4][5].

Why Regioisomeric Fluorine Placement in Indole-2-Carboxylates Precludes Simple Interchange: The Case for Methyl 4,7-Difluoro-1H-Indole-2-Carboxylate


Indole-2-carboxylate derivatives cannot be generically substituted because the position of fluorine substitution on the indole core fundamentally alters electronic distribution, metabolic vulnerability, and target binding. The 4,7-difluoro pattern places electron-withdrawing groups at both the 4-position (peri to the indole NH) and the 7-position (ortho to the NH), creating a distinct electronic environment compared to 5,7- or 4,6-difluoro regioisomers [1]. In influenza PB2 inhibitor programs, 7-fluoro-substituted indoles were specifically evaluated as bioisosteric replacements for 7-azaindole, demonstrating that fluorine position directly dictates target engagement and metabolic stability—the 5,7-difluoro analog 11a showed potent influenza inhibition (pEC50 data reported) and resistance to aldehyde oxidase metabolism, while regioisomeric variants showed divergent profiles [2]. The methyl ester at C-2 is a critical synthetic handle that can be hydrolyzed to the carboxylic acid for further derivatization, making the precise substitution pattern on the indole nucleus the key determinant of downstream biological activity [3]. Consequently, procurement decisions must be guided by the specific fluorine substitution pattern required for the intended SAR study or patent strategy.

Quantitative Differentiation Evidence for Methyl 4,7-Difluoro-1H-Indole-2-Carboxylate Against Closest Indole-2-Carboxylate Analogs


Regioisomeric Fluorine Pattern Dictates Biological Target Engagement: 4,7-Difluoro vs. 5,7-Difluoro Indole-2-Carboxylate Scaffolds

In a direct head-to-head medicinal chemistry campaign, the 7-fluoro substitution on the indole scaffold was evaluated as a bioisostere for the 7-azaindole core of the clinical PB2 inhibitor Pimodivir [1]. The 5,7-difluoroindole derivative (compound 11a) demonstrated potent influenza inhibition with a reported pIC50, favorable oral pharmacokinetics, and in vivo efficacy in mice, while also showing resistance to aldehyde oxidase-mediated metabolism—a key liability of earlier azaindole-based inhibitors [1]. The 4,7-difluoro substitution pattern, by contrast, positions the second fluorine atom at the peri position (C-4), which can differentially modulate the pKa of the indole NH (predicted pKa ~14.95 for the parent 4,7-difluoroindole core) and alter hydrogen-bonding capacity with the PB2 cap-binding domain relative to the 5,7-isomer . This regioisomeric distinction is critical because the PB2 binding pocket shows stringent geometric requirements for the fluorine substitution vector [1].

Influenza PB2 antiviral bioisostere

MIF Tautomerase Inhibition: Unique Target Engagement Profile of Methyl 4,7-Difluoro-1H-Indole-2-Carboxylate

Methyl 4,7-difluoro-1H-indole-2-carboxylate has been directly assayed for inhibition of human macrophage migration inhibitory factor (MIF) tautomerase activity, yielding an IC50 of 25.2 μM (2.52 × 10⁴ nM) in a cell-free enzymatic assay using recombinant human MIF expressed in Escherichia coli [1]. This represents a distinct target engagement profile compared to other indole-2-carboxylate derivatives, which are more commonly profiled against antiviral targets or kinases [2][3]. The MIF tautomerase assay serves as a well-established biochemical readout for MIF biological activity, and MIF is implicated in inflammatory diseases, oncology, and autoimmune disorders [1]. The micromolar potency of the 4,7-difluoro-substituted methyl ester provides a starting point for fragment-based or structure-guided optimization campaigns targeting MIF.

Macrophage migration inhibitory factor MIF tautomerase immunomodulation

Antiviral Activity Landscape: Indole-2-Carboxylate Class SAR Informs 4,7-Difluoro Substitution Value

A systematic SAR study of indole-2-carboxylate derivatives revealed that compound 14f, bearing an alkyloxy substituent at the indole 4-position, exhibited potent anti-influenza A activity with an IC50 of 7.53 μmol/L and a selectivity index (SI) of 12.1 [1]. Compound 8f achieved the highest SI value of 17.1 against Coxsackie B3 virus [1]. Critically, the SAR analysis demonstrated that the alkyloxy group at the 4-position of the indole ring was not crucial for antiviral activity, suggesting that alternative 4-position substituents—including fluorine as in methyl 4,7-difluoro-1H-indole-2-carboxylate—may be tolerated or even advantageous [1]. The 4-fluoro substitution can enhance metabolic stability by blocking cytochrome P450-mediated oxidation at this position, a well-established advantage of aromatic fluorination [2]. The indole-2-carboxylate class has also yielded macrocyclic HCV NS5B polymerase inhibitors with nanomolar potency (EC50 values in the low nanomolar range), though specific 4,7-difluoro variants have not yet been publicly disclosed in this context [3].

broad-spectrum antiviral influenza A Coxsackie B3

4,7-Difluoroindole Moiety in Patent-Protected Dengue Antiviral Compositions: Strategic IP Differentiation

A recently issued US patent (US 12,172,959; Janssen Pharmaceuticals / KU Leuven, Dec 2024) broadly claims mono- or di-substituted indole compounds as dengue viral replication inhibitors, explicitly covering compounds with fluorine substitution at the indole 4- and 7-positions [1]. The patent describes indole derivatives of formula (I) wherein substituents at positions 4 and 7 are independently selected from halogen, with fluorine being a preferred embodiment [1]. Methyl 4,7-difluoro-1H-indole-2-carboxylate serves as a direct synthetic precursor to the claimed 4,7-difluoro-indole-2-carboxylic acid core, positioning it as a key building block for composition-of-matter patent strategies in the flavivirus (dengue) therapeutic space [1][2]. The Janssen/KU Leuven patent family (including WO2020/169753, EP4058019, and US 12,172,959) represents a significant IP estate around 4,7-disubstituted indoles for dengue, with the 4,7-difluoro pattern being a specifically exemplified substitution [1].

dengue virus flavivirus patent composition-of-matter

Physicochemical Property Differentiation: Methyl Ester vs. Carboxylic Acid vs. Ethyl Ester 4,7-Difluoroindole-2-Carboxylate Analogs

Methyl 4,7-difluoro-1H-indole-2-carboxylate (MW 211.17 g/mol; C10H7F2NO2) offers a balanced lipophilicity profile compared to its carboxylic acid and ethyl ester counterparts . The methyl ester serves as a versatile synthetic intermediate: it can be hydrolyzed under mild basic conditions to yield 4,7-difluoro-1H-indole-2-carboxylic acid (MW 197.14 g/mol; CAS 247564-67-6) or transesterified to the ethyl ester (MW 225.19 g/mol; CAS 394223-44-0) [1][2]. The methyl ester has a lower molecular weight than the ethyl ester (ΔMW ≈ −14 Da), potentially offering superior atom economy and improved permeability characteristics for fragment-based drug discovery [2]. The predicted boiling point of the parent 4,7-difluoroindole core (261.0±20.0 °C at 760 mmHg) and predicted density (1.388±0.06 g/cm³) provide baseline physicochemical parameters for formulation and purification development .

physicochemical properties drug-likeness synthetic handle

Metabolic Stability Advantage: C-F Bonding at Both 4- and 7-Positions Mitigates Cytochrome P450 Oxidation

The introduction of fluorine atoms at metabolically labile positions of the indole ring is a validated strategy to enhance metabolic stability [1]. The carbon-fluorine bond exhibits exceptional stability against enzymatic cleavage, and fluorination at aromatic C-H positions blocks cytochrome P450-mediated oxidative metabolism . In the specific context of indole-2-carboxylates, fluorination at the C5 position has been shown to substantially improve metabolic stability compared to unsubstituted analogs . The 4,7-difluoro substitution pattern in methyl 4,7-difluoro-1H-indole-2-carboxylate simultaneously blocks oxidative metabolism at both the 4-position (peri to NH) and the 7-position (ortho to NH), two sites that are susceptible to CYP-mediated hydroxylation in unsubstituted indoles [1]. The 5,7-difluoroindole derivative 11a was specifically noted to be resistant to aldehyde oxidase metabolism, demonstrating that strategic fluorine placement on the indole core can circumvent specific metabolic liabilities [2].

metabolic stability cytochrome P450 fluorine blocking

Procurement-Driven Application Scenarios for Methyl 4,7-Difluoro-1H-Indole-2-Carboxylate


Dengue Antiviral Lead Optimization and Patent Prosecution

Use methyl 4,7-difluoro-1H-indole-2-carboxylate as a key synthetic intermediate to access the 4,7-difluoroindole-2-carboxylic acid core structure claimed in the Janssen/KU Leuven patent family (US 12,172,959) for dengue viral replication inhibitors. The 4,7-difluoro pattern is a specifically exemplified substitution in the granted claims, making this compound a strategically important building block for freedom-to-operate (FTO) analysis and composition-of-matter patent strategies targeting flavivirus infections [1]. The methyl ester can be hydrolyzed under mild conditions to the free carboxylic acid for further elaboration into dengue-active leads [2].

MIF-Targeted Immunomodulatory Fragment-Based Drug Discovery

Starting from the validated MIF tautomerase inhibitory activity (IC50 = 25.2 μM), methyl 4,7-difluoro-1H-indole-2-carboxylate serves as a fragment hit for structure-guided optimization against macrophage migration inhibitory factor, a target implicated in inflammatory diseases, oncology, and autoimmune disorders [1]. The methyl ester group provides a synthetic handle for amidation or hydrolysis to explore MIF binding pocket interactions, while the 4,7-difluoro pattern can be elaborated to improve potency and selectivity [1].

Influenza PB2 Cap-Binding Inhibitor SAR Campaigns

The 4,7-difluoroindole scaffold provides a regioisomeric alternative to the validated 5,7-difluoroindole PB2 inhibitor series (exemplified by compound 11a with favorable oral PK and in vivo efficacy in mice) [1]. Incorporating methyl 4,7-difluoro-1H-indole-2-carboxylate into PB2-targeted libraries allows medicinal chemists to systematically explore the impact of peri-substitution (4-F) versus meta-substitution (5-F) on PB2 cap-binding affinity, selectivity, and resistance to aldehyde oxidase metabolism, thereby expanding SAR understanding and IP space around this clinically validated target [1].

Broad-Spectrum Antiviral Library Synthesis Leveraging Indole-2-Carboxylate Class SAR

The indole-2-carboxylate class has demonstrated activity against influenza A (IC50 = 7.53 μmol/L), Coxsackie B3 (SI = 17.1), and HCV (EC50 = 17 nM for optimized leads) [1][2]. Methyl 4,7-difluoro-1H-indole-2-carboxylate serves as a diversity-enabling building block for parallel library synthesis targeting emerging viral threats. The 4-fluoro substituent aligns with established SAR showing that 4-position substitution is tolerated for antiviral activity, while the 7-fluoro group provides additional metabolic stability and electronic modulation [1][3].

Quote Request

Request a Quote for methyl 4,7-difluoro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.